N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Researchers have synthesized novel derivatives starting with compounds similar in structure to N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, demonstrating significant in vitro antitumor activities. These derivatives have been found more potent and efficacious than some reference drugs, such as Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Synthesis for Potential Anticancer and Radioprotective Agents
Further studies have explored the utility of related compounds in the synthesis of novel derivatives with potential as anticancer and radioprotective agents. These compounds have shown interesting cytotoxic activities compared with established chemotherapy drugs, adding to the compound's versatility and potential in medical treatments (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Inhibition of Enzymes
Other research focuses on the inhibition of carbonic anhydrase (CA), an enzyme implicated in several diseases. Derivatives of this compound have been synthesized and tested for their ability to inhibit different isoforms of this enzyme, showing potent inhibitory activity. This suggests potential applications in treating diseases where CA is involved, such as glaucoma, epilepsy, and cancer (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Catalytic Applications
The compound and its derivatives have also been explored for their catalytic applications, such as in the oxidation of olefins and transfer hydrogenation of ketones. This highlights the compound's utility beyond biomedical applications, showcasing its potential in industrial and synthetic chemistry processes (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Enzyme Inhibition for Disease Management
Additionally, derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase IX, offering promising avenues for the development of new anticancer drugs with fewer side effects. This specificity for cancer-associated enzymes could lead to targeted therapies that are more effective and have reduced toxicity (Abdel-Aziz, El-Azab, Abu El-Enin, Almehizia, Supuran, & Nocentini, 2018).
Properties
IUPAC Name |
N-cyclohexyl-2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-13-17(2)21(18(3)14-16)28(25,26)23(19-7-5-4-6-8-19)15-20(24)22-9-11-27-12-10-22/h13-14,19H,4-12,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPRHVPROKSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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